molecular formula C10H14O4 B174333 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 10481-25-1

6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B174333
CAS No.: 10481-25-1
M. Wt: 198.22 g/mol
InChI Key: NNVZYAFUSDVQII-UHFFFAOYSA-N
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Description

“6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid” is a chemical compound . Its IUPAC name is this compound . The molecular formula is C10H14O4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14O4/c1-14-9(13)7-4-10(5-7)2-6(3-10)8(11)12/h6-7H,2-5H2,1H3,(H,11,12) . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Novel Amino Acids: 6-Amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid were synthesized, adding to the family of sterically constrained amino acids useful in chemistry, biochemistry, and drug design (Radchenko, Grygorenko, & Komarov, 2010).
  • Glutamic Acid Analogues: Conformationally restricted analogues of glutamic acid were prepared from a common precursor, 3-oxocyclobutanecarboxylic acid. These compounds mimic glutamate in a variety of restricted conformations, potentially useful in mechanistic studies or the search for biologically active compounds (Chernykh et al., 2014).

Optical Activity and Polymer Synthesis

  • Optically Active Oligo- and Polyamides: (R)-Spiro[3.3]heptane-2,6-dicarboxylic acid was synthesized and used to create polymers showing significant Cotton effects, indicating potential applications in materials science (Tang, Miura, Imae, & Kawakami, 1999).

Asymmetric Synthesis and Stereochemistry

  • Circular Dichroism and Stereochemistry: Research into 2,6-Dimethylspiro[3.3]heptane-2,6-dicarboxylic acid, an analog of Fecht acid, explored its enantioresolution and absolute stereochemistry using circular dichroism, contributing to stereochemical analysis methods (Murai et al., 2000).

Medicinal Chemistry and Drug Design

  • Library of Isomeric Glutamic Acid Analogs: A library of glutamic acid analogs based on the spiro[3.3]heptane skeleton was designed, with potential applications in probing the topologies of different glutamate receptors (Radchenko, Grygorenko, & Komarov, 2008).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-methoxycarbonylspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-14-9(13)7-4-10(5-7)2-6(3-10)8(11)12/h6-7H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVZYAFUSDVQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439952
Record name 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10481-25-1
Record name 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
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6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
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6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
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6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
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6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 6
6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid

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